2,2'-Bibenzothiazoline

Description

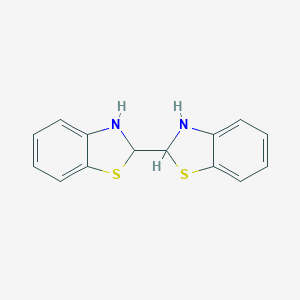

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S2/c1-3-7-11-9(5-1)15-13(17-11)14-16-10-6-2-4-8-12(10)18-14/h1-8,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPDJBMOMMJHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(S2)C3NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940918 | |

| Record name | 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19258-20-9 | |

| Record name | 2,2'-Bibenzothiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,2'-Bibenzothiazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2'-Bibenzothiazoline, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive analysis of its structure, properties, and potential applications.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The unique electronic and structural features of the benzothiazole ring system allow for diverse interactions with biological targets. This compound, as a dimeric form, presents an intriguing candidate for drug design, potentially offering novel steric and electronic properties that could lead to enhanced or unique pharmacological profiles.

Molecular Structure and Physicochemical Properties

This compound is a dimeric molecule formed by the coupling of two benzothiazoline units at their 2-positions. The fundamental properties of this molecule are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₂N₂S₂ | - |

| Molecular Weight | 272.39 g/mol | - |

| CAS Number | 19258-20-9 | - |

| Predicted Melting Point | ~135 °C | Based on related compounds |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred from structural analogues |

| Predicted pKa | Weakly basic due to the nitrogen atoms. | Chemical principles |

Structural Elucidation: A Predictive Approach

In the absence of a published X-ray crystal structure for this compound, its three-dimensional conformation can be inferred from the structures of related benzothiazole derivatives.[4][5] The molecule likely exists as a mixture of stereoisomers (R,R), (S,S), and (R,S; meso) due to the two chiral centers at the C2 and C2' positions. The spatial arrangement of the two benzothiazoline rings will be governed by steric hindrance and electronic interactions between the two halves of the molecule.

Diagram: Proposed 3D Structure of this compound

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminothiophenol (2 equivalents) dissolved in ethanol.

-

Reagent Addition: Slowly add an aqueous solution of glyoxal (1 equivalent) to the flask while stirring.

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Predicted Spectroscopic Data

The characterization of the synthesized this compound would rely on standard spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene rings. A characteristic signal for the protons at the C2 and C2' positions would likely appear as a singlet or a set of diastereotopic protons depending on the isomeric form and solvent. The N-H protons would give rise to a broad singlet, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons in the typical range of δ 110-150 ppm. The key signal would be that of the C2 and C2' carbons, expected to be in the range of δ 60-70 ppm.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

-

N-H stretch: A broad band around 3300-3400 cm⁻¹.

-

C-H aromatic stretch: Sharp peaks just above 3000 cm⁻¹.

-

C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretch: A signal around 1250-1350 cm⁻¹.

-

C-S stretch: Weaker bands in the 600-800 cm⁻¹ region.

3.3.3. Mass Spectrometry (MS)

Mass spectrometry would be crucial for confirming the molecular weight of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 272. Fragmentation would likely involve the cleavage of the C2-C2' bond, leading to a prominent fragment at m/z = 136, corresponding to the benzothiazoline radical cation.

-

High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₄H₁₂N₂S₂.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the presence of the benzothiazoline ring system.

Reactivity at Nitrogen and Sulfur Centers

The nitrogen atoms of the thiazoline rings are nucleophilic and can react with electrophiles. The sulfur atoms, being in a thioether-like linkage, are also potential sites for oxidation to sulfoxides and sulfones.

Stability Profile

Benzothiazoline compounds can be sensitive to oxidation. The stability of this compound would need to be assessed under various conditions, including exposure to air, light, and different pH ranges. It is predicted to be relatively stable under neutral conditions but may undergo degradation in strongly acidic or basic media, or in the presence of strong oxidizing agents.

Potential Applications in Drug Development

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents. [6][7]The dimeric nature of this compound offers a unique three-dimensional structure that could be exploited for targeting specific protein-protein interactions or for binding to larger enzymatic clefts.

Areas of Pharmacological Interest

Based on the known activities of related compounds, this compound and its derivatives could be investigated for:

-

Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer properties. [3]* Antimicrobial Activity: The benzothiazole nucleus is present in several antimicrobial agents. [1]* Neuroprotective Effects: Certain benzothiazoles have shown promise in the treatment of neurodegenerative diseases.

Structure-Activity Relationship (SAR) Considerations

A systematic SAR study would be essential to explore the therapeutic potential of this scaffold. Key modifications could include:

-

Substitution on the Benzene Rings: Introducing electron-donating or electron-withdrawing groups on the aromatic rings could modulate the electronic properties and biological activity.

-

N-Alkylation or N-Acylation: Modification of the nitrogen atoms could alter the solubility, stability, and target-binding profile.

Diagram: Structure-Activity Relationship Logic

Caption: Key modification points for SAR studies.

Conclusion and Future Directions

This compound represents a scientifically intriguing yet underexplored molecule. This guide, through a data-informed predictive approach, has outlined its likely chemical properties, structure, and a pathway for its synthesis and characterization. The rich pharmacology of the benzothiazole family strongly suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities to unlock its therapeutic potential.

References

-

Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. PubMed, [Link].

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC, [Link].

-

Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. The Thai Journal of Pharmaceutical Sciences, [Link].

-

Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate, [Link].

-

Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC, [Link].

-

Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation. PMC, [Link].

-

Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). PubMed Central, [Link].

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed, [Link].

-

Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole Derivatives With 5-HT3 Antagonist and 5-HT4 Agonist Properties. PubMed, [Link].

-

2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. PubMed, [Link].

-

Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Longdom Publishing SL, [Link].

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC, [Link].

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,2'-Bibenzothiazoline: A Predictive and In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2,2'-Bibenzothiazoline. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous benzothiazole and benzothiazoline derivatives to construct a reliable, predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral characteristics of this compound to aid in its potential synthesis, identification, and characterization.

Introduction: The Significance of this compound

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds that exhibit a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] The dimeric structure of this compound presents a unique scaffold that warrants investigation for novel pharmacological applications. Accurate structural elucidation is paramount in drug discovery and development, and spectroscopic techniques are the cornerstone of this process. This guide aims to fill the current knowledge gap by providing a detailed, predictive spectroscopic analysis of this compound.

The predictive nature of this guide is necessitated by the current lack of publicly available, comprehensive experimental spectroscopic data for this compound. The insights herein are synthesized from the analysis of spectroscopic data of closely related and structurally similar compounds, providing a robust and scientifically grounded predictive framework.

Molecular Structure and Stereochemistry

To facilitate the discussion of its spectroscopic characteristics, the molecular structure of this compound is presented below, with a numbering system for the atoms that will be referenced in the NMR analysis. The molecule possesses a plane of symmetry, which will have significant implications for its NMR spectra.

Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are expected to provide distinct signals that can be assigned to specific atoms within the structure.

Experimental Protocol Considerations for NMR

-

Solvent Selection: A deuterated solvent that can dissolve the compound without exchanging protons is crucial. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzothiazole derivatives.[3][4] DMSO-d₆ is particularly useful for observing N-H protons, which may exchange too rapidly in other solvents.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is especially important for resolving the complex multiplets expected in the aromatic region of the spectrum.[2]

-

2D NMR Techniques: To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be symmetrical due to the C₂ axis of symmetry bisecting the C2-C2' bond. This means that the protons on one benzothiazoline ring will be chemically equivalent to the corresponding protons on the other ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Assignment | Rationale |

| ~7.0 - 7.8 | m | 8H | Aromatic Protons (H4, H5, H6, H7) | The aromatic protons of the benzene ring are expected to resonate in this region, appearing as a complex multiplet due to spin-spin coupling. Similar chemical shifts are observed for benzothiazole derivatives.[3][5] |

| ~5.0 - 5.5 | s | 2H | Methine Protons (H2) | The proton at the C2 position is a methine proton and is expected to appear as a singlet due to the symmetry of the molecule. Its chemical shift will be influenced by the adjacent nitrogen and sulfur atoms. |

| ~4.0 - 5.0 | br s | 2H | N-H Protons | The N-H protons are expected to be in this range and may appear as a broad singlet. The exact chemical shift and peak shape will be dependent on the solvent and concentration.[3] |

Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum will reflect the molecule's symmetry, showing only one set of signals for the two equivalent benzothiazoline moieties.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 160 | C7a | Aromatic carbon attached to both nitrogen and the fused ring system. Data from benzothiazole derivatives suggest a downfield shift.[3][6] |

| ~110 - 140 | C4, C5, C6, C7, C3a | Aromatic carbons of the benzene ring. Their specific shifts will depend on their position relative to the heteroatoms.[3][6] |

| ~60 - 70 | C2 | The sp³-hybridized carbon at the junction of the two rings. Its chemical shift is influenced by the neighboring nitrogen and sulfur atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7]

Experimental Protocol Considerations for IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is a modern, convenient method that requires minimal sample preparation.

-

Spectral Range: The typical mid-IR range of 4000-400 cm⁻¹ is sufficient to observe the characteristic vibrations of the functional groups in this compound.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, aromatic C=C bonds, and C-N and C-S bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3300 - 3400 | N-H stretch | Medium | Characteristic of secondary amines.[7] |

| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak | Typical for C-H bonds on an aromatic ring. |

| 1580 - 1620 | Aromatic C=C stretch | Medium to Strong | Corresponds to the stretching vibrations within the benzene ring.[8] |

| 1450 - 1500 | Aromatic C=C stretch | Medium to Strong | Another characteristic absorption for the aromatic ring.[8] |

| 1200 - 1350 | C-N stretch | Medium | Associated with the stretching of the C-N bond in the thiazoline ring. |

| 650 - 750 | C-S stretch | Weak to Medium | The C-S bond vibration typically appears in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[9]

Experimental Protocol Considerations for MS

-

Ionization Method: Electron Ionization (EI) is a common technique that would likely be suitable for this compound, providing a clear molecular ion peak and a reproducible fragmentation pattern. Electrospray Ionization (ESI) could also be used, particularly in conjunction with liquid chromatography (LC-MS).

-

Mass Analyzer: A high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap) would be beneficial for determining the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be dominated by the cleavage of the central C2-C2' bond.

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₄H₁₂N₂S₂. The expected monoisotopic mass of the molecular ion is approximately 272.04 g/mol .

-

Predicted Fragmentation Pathway:

Predicted Mass Spectral Fragmentation of this compound.

The primary fragmentation event is predicted to be the homolytic cleavage of the C2-C2' bond, resulting in a benzothiazolinyl radical with an m/z of 136. This fragment could then undergo further fragmentation, such as the loss of HCN to give a fragment at m/z 109, or the loss of a sulfur atom to yield a fragment at m/z 104.

Conclusion

This in-depth technical guide provides a scientifically grounded, predictive overview of the spectroscopic data (NMR, IR, and MS) for this compound. While direct experimental data is currently unavailable, the analysis of structurally related benzothiazole and benzothiazoline derivatives allows for the construction of a reliable and detailed predictive spectroscopic profile. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the identification, characterization, and further investigation of this promising heterocyclic compound. The experimental protocols and rationale provided are designed to guide future empirical studies on this compound.

References

-

ResearchGate. (n.d.). 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

- Parle, A., & Amin, S. (2017). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 9(12), 117-124.

- Al-Sanea, M. M., et al. (2022). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 355(10), 2200213.

- Saeed, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4108.

- Sakarya, H. C., Görgun, K., & Ögretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 16(4), 439-445.

-

ResearchGate. (n.d.). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. Retrieved from [Link]

- Rauf, A., et al. (2022). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II).

- Nawar, N., & Shafik, S. (1995). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity.

-

ResearchGate. (n.d.). Some characteristics of the synthesized 2-aryl-substituted-benzothiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzothiazole. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Retrieved from [Link]

- Kumar, R., et al. (2020). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

- Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179.

-

ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

- Aslam, M., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 12(48), 31235-31248.

-

ResearchGate. (n.d.). Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

-

MDPI. (2023). Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzothiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

-

Semantic Scholar. (2010). Metal-Induced Rearrangement of Benzothiazoline Ring: Synthesis and Characterization of Transition Metal Complexes of an ONS-Donor Schiff Base. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

PubMed. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Retrieved from [Link]

-

(n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

(n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

- 5. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,2'-Bisbenzothiazoline (CAS 19258-20-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bisbenzothiazoline, identified by the CAS number 19258-20-9, is a heterocyclic organic compound that has found significant application in the polymer and rubber industries.[1][2] Its primary function is as a potent antioxidant and anti-ozonant, protecting materials from degradation due to environmental factors.[1][2] This guide provides a comprehensive overview of the known physicochemical properties, safety data, and handling protocols for 2,2'-Bisbenzothiazoline, compiled to assist researchers and professionals in its safe and effective use. While extensive data on its industrial applications are available, it is crucial to note that detailed toxicological and harmonized GHS classification data are limited, necessitating a cautious approach in its handling and application in novel research contexts.

Chemical and Physical Properties

2,2'-Bisbenzothiazoline is a solid, crystalline substance with the molecular formula C₁₄H₁₂N₂S₂ and a molecular weight of 272.39 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,2'-Bibenzothiazoline | [1] |

| Synonyms | 2,2'-Bisbenzothiazoline, 2,2'-Dibenzothiazoline, Bisbenzothiazoline, 2,2',3,3'-Tetrahydro-2,2'-bibenzothiazole | [1][2] |

| CAS Number | 19258-20-9 | [1] |

| Molecular Formula | C₁₄H₁₂N₂S₂ | [1] |

| Molecular Weight | 272.39 g/mol | [1] |

| Appearance | White to gray to brown powder/crystal | [2] |

| Melting Point | 135 °C | [1] |

| Boiling Point | 474.5 °C at 760 mmHg | [1] |

| Density | 1.35 g/cm³ | [1] |

| Flash Point | 240.8 °C | [1] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [2] |

Chemical Structure and Reactivity

The structure of 2,2'-Bisbenzothiazoline consists of two benzothiazoline moieties linked together. This structure is fundamental to its antioxidant properties. The nitrogen and sulfur heteroatoms in the thiazoline rings are key to its chemical reactivity.[2]

Caption: Chemical structure of 2,2'-Bisbenzothiazoline.

The antioxidant mechanism of benzothiazoline derivatives generally involves the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reactions that lead to material degradation. The stability of the resulting benzothiazolinyl radical contributes to its effectiveness. While specific mechanistic studies on 2,2'-Bisbenzothiazoline are not widely published, its function as a radical scavenger is the basis of its industrial application.

Safety and Handling

General Handling Precautions:

-

Ventilation: Use in a well-ventilated area to minimize inhalation of dust or vapors.[1] Local exhaust ventilation is recommended.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Detailed toxicological studies on 2,2'-Bisbenzothiazoline are not extensively available in the public domain. Most safety data sheets indicate that there is "no data available" for acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, it is essential to handle this compound with care and to minimize exposure until more comprehensive toxicological data becomes available.

Industrial Applications and Experimental Workflows

The primary application of 2,2'-Bisbenzothiazoline is as an antioxidant and anti-ozonant in the rubber and polymer industries. It is incorporated into formulations of products such as tires, belts, and hoses to enhance their durability and resistance to degradation from heat, oxygen, and ozone.

Illustrative Workflow for Incorporation into a Polymer Matrix:

Caption: Generalized workflow for incorporating 2,2'-Bisbenzothiazoline into a polymer.

Experimental Protocol: Evaluation of Antioxidant Efficacy (Conceptual)

While a specific, validated protocol for this compound is not available, a general approach to assess its antioxidant efficacy in a polymer could involve the following steps:

-

Sample Preparation:

-

Prepare multiple batches of a base polymer (e.g., natural rubber).

-

Incorporate varying concentrations of 2,2'-Bisbenzothiazoline into different batches during the compounding process. A control batch with no antioxidant should also be prepared.

-

-

Accelerated Aging:

-

Expose samples from each batch to accelerated aging conditions, such as elevated temperature in an air-circulating oven (e.g., 70°C for 72 hours) or exposure to a controlled ozone atmosphere.

-

-

Mechanical Testing:

-

Before and after aging, conduct mechanical tests on the polymer samples. This may include tensile strength, elongation at break, and hardness measurements.

-

-

Data Analysis:

-

Compare the retention of mechanical properties in the samples containing 2,2'-Bisbenzothiazoline with the control sample. Higher retention of properties indicates greater antioxidant efficacy.

-

Conclusion

2,2'-Bisbenzothiazoline (CAS 19258-20-9) is a commercially important antioxidant and anti-ozonant. This guide has summarized its key physicochemical properties and provided general safety and handling information based on available data. It is imperative for researchers and professionals to recognize the current limitations in detailed toxicological and GHS classification data and to implement stringent safety protocols to minimize exposure. Further research into the toxicological profile and a more detailed understanding of its mechanism of action would be highly beneficial for expanding its applications and ensuring its safe use.

References

-

LookChem. Cas 19258-20-9, 2,2'-BISBENZOTHIAZOLINE. Available at: [Link]

Sources

The Multifaceted Therapeutic Potential of Benzothiazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: Unlocking the Pharmacological Promise of a Privileged Scaffold

The benzothiazole nucleus, a bicyclic system forged from the fusion of benzene and thiazole rings, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have consistently emerged as compounds of significant interest due to their vast and potent biological activities.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted therapeutic potential of benzothiazoline derivatives. We will delve into their synthesis, mechanisms of action, and key biological activities, supported by experimental protocols and structure-activity relationship analyses, to empower the design and development of next-generation therapeutics.

I. The Benzothiazoline Core: A Gateway to Diverse Bioactivities

The inherent chemical properties of the benzothiazoline scaffold, including its aromaticity, planarity, and the presence of heteroatoms (nitrogen and sulfur), contribute to its ability to interact with a wide array of biological targets.[3] This structural versatility has paved the way for the discovery of benzothiazoline derivatives with a remarkable spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[2][4] The strategic modification of the benzothiazoline core at various positions allows for the fine-tuning of these activities, a concept we will explore in detail throughout this guide.[4]

II. Antimicrobial Activity: Combating Drug Resistance with Novel Mechanisms

The rise of antibiotic-resistant pathogens necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. Benzothiazoline derivatives have emerged as a promising class of compounds in this arena, exhibiting potent activity against a range of bacteria and fungi.[5]

A. Mechanism of Action: Targeting Essential Bacterial Enzymes

A key antibacterial strategy of benzothiazoline derivatives involves the inhibition of essential bacterial enzymes that are absent in eukaryotes, thereby ensuring selective toxicity. Prominent targets include:

-

DNA Gyrase and Topoisomerase IV: These type II topoisomerases are crucial for bacterial DNA replication, transcription, and repair.[6][7] Benzothiazoline derivatives have been shown to bind to the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, preventing the conformational changes required for their function.[6][8][9] This inhibition leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death. Molecular docking studies have revealed that these compounds form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site.[10]

-

Dihydropteroate Synthase (DHPS): This enzyme is a key component of the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[11] Benzothiazoline-sulfonamide hybrids have been designed to mimic the natural substrate of DHPS, p-aminobenzoic acid (PABA), and act as competitive inhibitors.[11]

-

Other Potential Targets: Research also points to other potential targets for benzothiazoline derivatives, including dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase, further highlighting their multi-target potential in combating microbial infections.[12]

Diagram: Antimicrobial Mechanism of Action

Caption: Benzothiazoline derivatives exert their antimicrobial effects by inhibiting key bacterial enzymes.

B. Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental metric for quantifying the in vitro antimicrobial activity of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Benzothiazoline Derivative Stock Solutions:

-

Dissolve the synthesized benzothiazoline derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

-

Serial Dilution in 96-Well Microtiter Plate:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the drug stock solution to the first well of a row and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Inoculate each well with 10 µL of the prepared bacterial suspension.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

C. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzothiazoline derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring.

-

Position 2: The introduction of various heterocyclic moieties, such as pyrazole, pyridine, or thiazolidinone, at the 2-position has been shown to enhance antimicrobial activity.[5][11]

-

Benzene Ring Substituents: The presence of electron-withdrawing groups, such as halogens (e.g., fluoro, chloro) or nitro groups, on the benzene ring often leads to increased antibacterial and antifungal activity.[5][13] For instance, a 5,6-difluorosubstituted benzothiazole was found to be a potent inhibitor of Gram-positive pathogens.[10] Conversely, electron-donating groups like methoxy can also contribute to activity, suggesting a complex interplay of electronic and steric factors.[5]

D. Quantitative Data: Antimicrobial Activity of Representative Benzothiazoline Derivatives

| Compound ID | Substituent at Position 2 | Target Organism | MIC (µg/mL) | Reference |

| B4 | 6-fluoro substituted aryl | S. aureus | 1.1 | [13] |

| E. coli | 1.5 | [13] | ||

| 16c | Pyrazolone ring | S. aureus | 0.025 mM | [11] |

| K. pneumoniae | 0.813 mM | [11] | ||

| Compound 3 | Not specified | E. coli | 25 | [3] |

| Compound 4 | Not specified | E. coli | 25 | [3] |

| 8a | 4-nitrophenyl substituted thiazolidinone | P. aeruginosa | 0.09-0.18 mg/mL | [5] |

| 41c | Isatin derivative | E. coli | 3.1 | [5] |

| P. aeruginosa | 6.2 | [5] |

III. Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Benzothiazoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to induce cancer cell death and inhibit tumor growth.[4][14]

A. Mechanisms of Action: Disrupting Cancer Cell Proliferation and Survival

-

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are driven by protein kinases. Benzothiazoline derivatives have been identified as potent inhibitors of several kinases involved in cancer progression, such as:

-

ATR Kinase: Ataxia-telangiectasia mutated and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA-damaging therapies. Benzothiazole-chromone hybrids have been shown to inhibit ATR kinase, leading to the suppression of downstream signaling and enhanced cancer cell death.[15][16]

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to apoptosis. Certain benzothiazoline derivatives have been shown to suppress this pathway, leading to the upregulation of pro-apoptotic proteins and induction of apoptosis.[17]

-

Other Kinases: Benzothiazoles have also been investigated as inhibitors of other kinases, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), which are crucial for cancer cell growth and division.[18]

-

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Some benzothiazoline derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Induction of Apoptosis: Benzothiazoline derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and activation of caspases.[17]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB plays a critical role in inflammation-associated cancers. Benzothiazoline derivatives have been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory and pro-survival genes.[19]

Diagram: Anticancer Mechanisms of Benzothiazoline Derivatives

Caption: Benzothiazoline derivatives exhibit anticancer activity through multiple mechanisms.

B. Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzothiazoline derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

C. Structure-Activity Relationship (SAR) Insights

-

Position 2: The nature of the substituent at the 2-position is critical for anticancer activity. Phenyl and substituted phenyl groups are commonly found in active compounds.[4] The presence of a 4-aminophenyl group has been associated with potent antitumor activity.

-

Benzene Ring Substituents: Halogen atoms (F, Cl, Br) and hydroxyl groups on the benzene ring can enhance cytotoxic activity.[4] The position of these substituents also plays a crucial role. For example, a fluorine atom at the 7th position has been shown to enhance cytotoxicity.[4]

-

Hydrophobicity: The presence of hydrophobic moieties in the molecule is generally conducive to cytotoxic activity against cancer cell lines.[4]

D. Quantitative Data: Anticancer Activity of Representative Benzothiazoline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 29 | SKRB-3 (Breast) | 0.0012 | [4] |

| SW620 (Colon) | 0.0043 | [4] | |

| A549 (Lung) | 0.044 | [4] | |

| HepG2 (Liver) | 0.048 | [4] | |

| 55 | HT-29 (Colon) | 0.024 | [4] |

| H460 (Lung) | 0.29 | [4] | |

| A549 (Lung) | 0.84 | [4] | |

| MDA-MB-231 (Breast) | 0.88 | [4] | |

| 66 | HT-29 (Colon) | 3.72 | [4] |

| A549 (Lung) | 4.074 | [4] | |

| MCF-7 (Breast) | 7.91 | [4] | |

| 7l | HCT116 (Colon) | 2.527 | [15] |

| HeLa (Cervical) | 2.659 | [15] | |

| 4l | AsPC-1 (Pancreatic) | 14.78 | [20] |

| BxPC-3 (Pancreatic) | 13.67 | [20] |

IV. Anti-inflammatory and Antioxidant Activities: Quelling Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Benzothiazoline derivatives have demonstrated promising anti-inflammatory and antioxidant properties.

A. Mechanism of Action

-

Anti-inflammatory: The anti-inflammatory effects of benzothiazoline derivatives are often attributed to their ability to inhibit the NF-κB signaling pathway.[19][21] This leads to the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as inflammatory cytokines.[19][21]

-

Antioxidant: Benzothiazoline derivatives can exert antioxidant effects through various mechanisms, including free radical scavenging and metal chelation. The presence of hydroxyl groups on the benzothiazole scaffold can enhance their radical scavenging capabilities.[13]

B. Experimental Protocols

-

Anti-inflammatory Assay (e.g., LPS-induced cytokine production in macrophages): This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Antioxidant Assays (DPPH and ABTS): These are common spectrophotometric assays used to evaluate the free radical scavenging activity of compounds.

V. Conclusion and Future Perspectives

Benzothiazoline derivatives represent a privileged scaffold in drug discovery, offering a remarkable breadth of biological activities. Their multi-target capabilities, particularly in the realms of antimicrobial and anticancer therapy, make them highly attractive candidates for further development. The insights into their mechanisms of action and structure-activity relationships provided in this guide are intended to facilitate the rational design of novel, more potent, and selective benzothiazoline-based therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and clinical success.

VI. References

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]

-

Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[22][23]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136.

-

ResearchGate. (n.d.). Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(12), 1799.

-

Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2053.

-

Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4436.

-

Stavrić, I., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4038.

-

Abdelgawad, M. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-16.

-

Kim, J. H., et al. (2020). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(11), 4070.

-

Skok, Ž., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 63(21), 12845-12869.

-

Bentham Science Publishers. (n.d.). Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. Retrieved from [Link]

-

Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 257-282.

-

MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

MDPI. (n.d.). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

-

Üremiş, M. M., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6195-6202.

-

Ilaš, J., et al. (2018). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 61(15), 6768-6783.

-

Semantic Scholar. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents | Request PDF. Retrieved from [Link]

-

Al-Ostath, A., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

-

PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

-

Unich.it. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Retrieved from [Link]

-

Ouyang, L., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(9), 3044-3049.

-

ResearchGate. (n.d.). Synthesis of benzothiazole derivatives 215 using 2‐aminothiophenol 214,.... Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]

-

Kumar, A., & Mishra, A. K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(14), 6699-6725.

-

Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Retrieved from [Link]

-

PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

-

FLORE. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. Retrieved from [Link]

-

PubMed. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). DNA gyrase Inhibition of the prepared benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzothiazole: Different method of synthesis and diverse biological activities | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). The SAR summary of benzothiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The quantitative antibacterial and antifungal activities of new benzothiazole-N-oxides. …. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

-

JournalAgent. (n.d.). Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]

- 12. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]

- 16. [PDF] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 17. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ricerca.unich.it [ricerca.unich.it]

- 21. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]

- 22. mjas.analis.com.my [mjas.analis.com.my]

- 23. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: The Discovery, Synthesis, and Application of 2,2'-Bibenzothiazoline

This document serves as a comprehensive technical guide on 2,2'-Bibenzothiazoline. It is designed for researchers, medicinal chemists, and materials scientists who require a deep, practical understanding of this heterocyclic compound. We will move beyond a simple recitation of facts to explore the causal relationships in its synthesis, the logic of its characterization, and the potential of its applications, grounded in authoritative scientific principles.

Part 1: Discovery and Historical Context - A Tale of Inferred Origins

The precise moment of discovery for this compound is not distinctly marked in the annals of chemical literature, unlike its parent scaffold, benzothiazole, which was first synthesized by A. W. Hofmann in the late 1880s during his foundational work on heterocyclic compounds.[1][2] The emergence of this compound is more subtle, arising from the extensive exploration of benzothiazole chemistry that followed.

Its genesis is most logically traced to early investigations into the oxidative chemistry of 2-aminothiophenol and its derivatives.[3] In reactions designed to produce 2-substituted benzothiazoles, the formation of dimeric species was an ever-present possibility. The C-H bond at the 2-position of the benzothiazoline intermediate is known to be reactive, susceptible to homolytic cleavage under oxidative conditions. It is highly probable that this compound was first isolated as a minor, perhaps even unidentified, byproduct in these early reactions before its structure was correctly elucidated and it became a target of deliberate synthesis. Its history is therefore one of inference—a logical product of the known reactivity of its precursors, solidifying its place as a molecule of interest through its persistent, if initially unbidden, appearance.

Part 2: Synthesis and Mechanistic Rationale

The most direct route to this compound is the oxidative coupling of two benzothiazoline molecules. This can be achieved from various precursors, but a common and illustrative method involves the in-situ formation of a benzothiazoline intermediate from 2-aminothiophenol and an aldehyde, followed by oxidation.

Experimental Protocol: One-Pot Synthesis via Oxidative Coupling

This protocol describes a reliable, one-pot synthesis using a common aldehyde and a mild oxidizing agent.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (2.0 equivalents) in ethanol (EtOH).

-

Intermediate Formation: To this solution, add benzaldehyde (1.0 equivalent). The reaction of the thiol and amine functionalities with the aldehyde will spontaneously form a 2-phenylbenzothiazoline intermediate. This step is typically rapid and can be performed at room temperature.

-

Oxidative Dimerization: Introduce a mild oxidizing agent, such as a solution of iodine (I₂) in EtOH, dropwise to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the benzothiazoline intermediate and the appearance of a new, higher Rf spot corresponding to the dimer. Air or molecular oxygen can also serve as the oxidant, often catalyzed by transition metals.[4][5]

-

Work-up and Isolation: Once the reaction is complete, quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The resulting mixture is then partitioned between water and a suitable organic solvent like ethyl acetate.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Precursor: Using 2-aminothiophenol and an aldehyde to generate the benzothiazoline in situ is an efficient strategy. The intermediate is often not stable enough for isolation and is best used directly.

-

Oxidant Selection: Iodine is a sufficiently mild oxidant to promote the desired C-C coupling without leading to over-oxidation or ring-opening. The reaction proceeds via a radical mechanism, where the choice of oxidant is key to generating the necessary radical intermediate without promoting unwanted side reactions.[1]

-

Solvent System: Ethanol is an excellent choice as it solubilizes the organic reactants while also being compatible with the aqueous work-up procedure.

Proposed Mechanistic Pathway

The oxidative coupling is believed to proceed through a single-electron transfer (SET) mechanism. The oxidant abstracts an electron from the nitrogen atom of the benzothiazoline, generating a radical cation. This intermediate then loses a proton from the C2 carbon to form a stabilized C2-centered radical. Two of these radicals then dimerize to form the C2-C2' bond, yielding the final this compound product.

Caption: Proposed mechanism for the oxidative dimerization of benzothiazoline.

Part 3: Structural Characterization & Physicochemical Properties

The structure of this compound must be confirmed using a suite of modern analytical techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

Key Physicochemical and Spectroscopic Data

| Property | Expected Value / Observation |

| Molecular Formula | C₁₄H₁₂N₂S₂ |

| Molar Mass | 272.39 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (Decomposition may be observed) |

| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), THF; Sparingly soluble in alcohols; Insoluble in water. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.0-7.5 (m, 8H, Ar-H), δ 5.8-6.0 (s, 2H, N-CH-S). The singlet for the C2-H is characteristic. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 120-145 (Ar-C), δ ~75 (C2). The chemical shift of the C2 carbon is a key diagnostic peak. |

| IR (ATR, cm⁻¹) | ~3050 (Ar C-H stretch), ~1590 (C=C stretch), ~1450, ~1320 (C-N stretch), ~750 (ortho-disubstituted benzene bend). |

| Mass Spec (ESI+) | m/z = 273.05 [M+H]⁺. High-resolution mass spectrometry should confirm the elemental composition. |

Note: Specific NMR and IR values are representative and may vary slightly based on solvent and purity. Data is extrapolated from known spectra of similar benzothiazoline structures.[6][7][8]

Self-Validating Characterization Workflow

A rigorous confirmation of the synthesized product's identity and purity is non-negotiable.

-

Initial Purity Assessment: A sharp melting point and a single spot on TLC (in multiple solvent systems) provide the first indication of purity.

-

Structural Confirmation (NMR): ¹H NMR confirms the presence of both aromatic and the key C2-methine protons in the correct integration ratio. 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively, validating the connectivity.[9][10]

-

Functional Group Analysis (IR): The IR spectrum confirms the presence of the key functional groups (aromatic rings, C-N bonds) and the absence of starting material functionalities (e.g., -SH or C=O).

-

Molecular Weight Verification (MS): Mass spectrometry confirms the molecular weight of the compound. The isotopic pattern, showing the presence of two sulfur atoms, is a critical validation point.

-

Unambiguous Proof (X-Ray Crystallography): For absolute confirmation of the structure and stereochemistry (meso vs. racemic diastereomers), single-crystal X-ray diffraction is the ultimate standard, though obtaining suitable crystals can be challenging.[11][12][13]

Part 4: Applications and Future Potential

This compound serves as a versatile building block, primarily in coordination chemistry and as a precursor for more complex molecular architectures.

Bidentate Ligand in Coordination Chemistry

Analogous to the well-studied 2,2'-bipyridine, this compound can act as a bidentate "N,N" chelating ligand for various transition metals. The two nitrogen atoms can coordinate to a metal center, forming stable five-membered chelate rings. The resulting metal complexes are of interest for their potential catalytic, photophysical, and biological properties.

Caption: General workflow for synthesizing and evaluating metal complexes.

Synthetic Intermediate

The central C-C bond, while stable, can be a site of further chemical modification. The molecule can serve as a rigid scaffold onto which other functional groups can be appended via reactions on the aromatic rings. Furthermore, the thiazoline rings could potentially be opened or rearranged under specific conditions to yield novel heterocyclic systems.

The future of this compound lies in the systematic exploration of its coordination chemistry and its use as a scaffold for developing new catalysts, functional materials, and potentially, bioactive compounds. Its rigid, electron-rich structure makes it an attractive platform for molecular design.

References

- Kazi, I., & Sekar, G. (2019).

- Gao, X., et al. (2021).

- Hu, R., et al. (2016). A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system. Synlett, 27, 1387-1390.

- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.

- Jeannin, Y., et al. (2022). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II).

- Eckhardt, A.-K., et al. (2021). Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation.

- Kerwood, J. E. (1988). U.S. Patent No. 4,755,608. Washington, DC: U.S.

-

PubChem. (n.d.). 2,2'-Bithiazoline. National Center for Biotechnology Information. Retrieved from [Link]

- Hofmann, A. W. (1887). Zur Kenntniss der Thialdine. Berichte der deutschen chemischen Gesellschaft, 20(1), 1791-1796.

- Bolm, C., & Hildebrand, J. P. (2000). Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant.

- Tiwari, R., et al. (2015). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 6(1), 128-133.

- Shanghai Pioneer Chemical Research Management Co., Ltd. (2012).

- Elgemeie, G. H., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1.

-

Wikipedia. (2023). Oxidative coupling. In Wikipedia. Retrieved from [Link]

- Re, R., et al. (2003). Application of the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation assay to a flow injection system for the evaluation of antioxidant activity of some pure compounds and beverages. Journal of Agricultural and Food Chemistry, 51(1), 260-264.

- BenchChem. (2025). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. BenchChem.

- Groth, P., & Ledaal, T. (1971). Crystal Structure of Some Benzoxazoline Derivatives. Acta Chemica Scandinavica, 25, 325-335.

- Gribble, G. W., & Saulnier, M. G. (2019). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2019(3), M1083.

- Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110.

- Schmalz, H.-G., et al. (2013). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry, 9, 245-253.

- LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.

- Parkin, G. (2010). Interactions between 2-Aminobenzothiazole and Natural Organic Matter as Evidenced by CPMAS Nitrogen-15 NMR Spectroscopy. Environmental Science & Technology, 44(12), 4618-4623.

- Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.

- Brinson, R. G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40, 2921-2935.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2,2'-Bibenzothiazoline

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of 2,2'-Bibenzothiazoline. In the absence of extensive public data on this specific molecule, this document emphasizes the establishment of robust, self-validating experimental protocols to characterize its physicochemical properties. By synthesizing principles of physical chemistry, analytical methodology, and forced degradation studies, this guide offers a blueprint for generating reliable data essential for formulation development, process chemistry, and regulatory compliance.

Introduction: The Significance of this compound

This compound and its structural analogs are heterocyclic compounds that have garnered interest within medicinal and materials science due to the prevalence of the benzothiazole scaffold in a range of biologically active molecules. The utility of any compound in these applications is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse environmental conditions. Understanding these parameters is critical for:

-

Formulation Development: Designing effective delivery systems and predicting bioavailability.

-

Process Chemistry: Optimizing reaction and purification conditions.

-

Analytical Method Development: Creating reliable methods for quantification and impurity profiling.

-

Regulatory Submissions: Providing essential data on drug substance and drug product stability.

This guide will provide the foundational knowledge and detailed experimental workflows to empower researchers to generate this critical data for this compound.

Profiling the Solubility of this compound

A systematic approach to experimentally determine solubility is therefore essential.

Causality Behind Solvent Selection

The principle of "like dissolves like" is the guiding tenet for solvent selection[3]. The polarity of this compound will dictate its affinity for solvents of similar polarity. A range of solvents spanning different polarity classes should be investigated:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) - Capable of hydrogen bonding. Solubility is expected to be low unless the solute can engage in significant hydrogen bonding.

-